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1-(4-Bromobutoxy)-4-

methoxybenzene

Cat. No.: B1271672 Get Quote

<An In-Depth Technical Guide to 1-(4-Bromobutoxy)-4-methoxybenzene

Abstract
1-(4-Bromobutoxy)-4-methoxybenzene (CAS No. 2033-83-2) is a bifunctional organic

compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2]

Its structure, featuring a terminal alkyl bromide and a methoxy-activated phenyl ether, renders it

a highly versatile molecular linker. This guide provides an in-depth exploration of its synthesis,

physicochemical properties, reactivity, and core applications, with a particular focus on its role

as a key building block in the development of novel therapeutics. The protocols and

mechanistic discussions herein are designed to provide researchers and drug development

professionals with both theoretical understanding and practical, field-proven insights.

Core Physicochemical & Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is fundamental

to its effective application. 1-(4-Bromobutoxy)-4-methoxybenzene is typically encountered as

a low-melting solid or a high-boiling liquid.[3]

Table 1: Physicochemical Properties[3][4]
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Property Value

CAS Number 2033-83-2

Molecular Formula C₁₁H₁₅BrO₂

Molecular Weight 259.14 g/mol

Boiling Point 335.7°C at 760 mmHg

Density 1.294 g/cm³

Refractive Index 1.524

Appearance Low-melting solid

Spectroscopic Characterization:

The structural identity of 1-(4-Bromobutoxy)-4-methoxybenzene is unequivocally confirmed

by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear

map of the hydrogen environments. Key expected signals include:

A singlet for the methoxy (-OCH₃) protons around 3.7-3.8 ppm.

Two distinct triplets for the methylene groups adjacent to the oxygen (-O-CH₂-) and the

bromine (-CH₂-Br), typically around 4.0 ppm and 3.4 ppm, respectively.

A multiplet for the two central methylene groups of the butyl chain.

An AA'BB' system (appearing as two doublets) in the aromatic region (6.8-7.0 ppm)

characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the

proton data, showing distinct signals for each of the unique carbon atoms, including the

methoxy carbon, the four carbons of the butyl chain, and the carbons of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion

peak and a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to
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the presence of the bromine atom.

Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing 1-(4-Bromobutoxy)-4-methoxybenzene
is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic

substitution (Sₙ2) mechanism.[5][7][8]

Principle of Synthesis:

The synthesis involves the deprotonation of 4-methoxyphenol to form the more nucleophilic 4-

methoxyphenoxide ion. This anion then attacks one of the electrophilic carbon atoms of 1,4-

dibromobutane in an Sₙ2 reaction, displacing a bromide ion.

Causality Behind Experimental Choices:

Excess Reagent: 1,4-dibromobutane is used in excess. This is a critical strategic choice to

statistically favor the mono-alkylation product and minimize the formation of the undesired

bis-alkylation byproduct, 1,4-bis(4-methoxyphenoxy)butane.

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for

deprotonating the phenol without being overly reactive.[5] Stronger bases like sodium

hydride could be used but require more stringent anhydrous conditions.

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is preferred as

it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively "free"

and reactive, thus accelerating the Sₙ2 reaction.[9][10]

Detailed Laboratory Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone

(approx. 10 mL per gram of phenol).

Reagent Addition: Add 1,4-dibromobutane (3.0-4.0 eq) to the stirring suspension.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-
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methoxyphenol spot.

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts

(K₂CO₃ and KBr). Wash the solids with a small amount of acetone.

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure

using a rotary evaporator.

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with 5% aqueous NaOH to remove any unreacted 4-

methoxyphenol[11], water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the crude product.

Purification: The crude product is typically purified by vacuum distillation or column

chromatography on silica gel to afford the pure 1-(4-Bromobutoxy)-4-methoxybenzene.

Synthesis & Purification Workflow
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Caption: Workflow for the synthesis and purification of 1-(4-Bromobutoxy)-4-
methoxybenzene.

Chemical Reactivity & Mechanistic Insights
The utility of 1-(4-Bromobutoxy)-4-methoxybenzene stems from its terminal alkyl bromide

functionality. The primary carbon attached to the bromine is an excellent electrophilic site for

Sₙ2 reactions.

The Sₙ2 Reaction:

Mechanism: The reaction proceeds via a single, concerted step where a nucleophile attacks

the carbon atom from the side opposite to the bromine atom (backside attack).[8] This leads

to an inversion of stereochemistry if the carbon were chiral.

Reactivity: As a primary alkyl bromide, it is highly reactive towards Sₙ2 displacement.[7][9]

[12] The order of reactivity for alkyl halides in Sₙ2 reactions is generally R-I > R-Br > R-Cl >

R-F, making the bromide a good compromise between reactivity and stability.[13]

Steric Hindrance: The linear butyl chain presents minimal steric hindrance, further favoring

the Sₙ2 pathway over competing elimination (E2) reactions.[7][12]

Common nucleophiles that readily react with this compound include amines, thiols,

carboxylates, and other alkoxides, making it a premier choice for linking the 4-

methoxyphenylbutoxy moiety to a wide array of molecular scaffolds.

Applications in Medicinal Chemistry & Drug
Discovery
The 4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. It is found in

numerous approved drugs and clinical candidates.[14][15] Its presence can enhance ligand-

target binding, improve physicochemical properties, and favorably modulate ADME (absorption,

distribution, metabolism, and excretion) parameters.[14][15][16] 1-(4-Bromobutoxy)-4-
methoxybenzene serves as an ideal linker to incorporate this valuable pharmacophore.

Case Study: Building Blocks for Receptor Ligands
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Derivatives of this compound are frequently used in the synthesis of ligands for G-protein

coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are key targets

for neurological and psychiatric disorders. The four-carbon (butoxy) chain provides an optimal

length and flexibility to position the methoxyphenyl group within the receptor's binding pocket to

engage in crucial hydrophobic or hydrogen bonding interactions.

Typical Experimental Workflow: N-Alkylation
This protocol describes a general procedure for coupling 1-(4-Bromobutoxy)-4-
methoxybenzene with a secondary amine, a common step in synthesizing potential drug

candidates.

Setup: In a suitable flask, dissolve the secondary amine (1.0 eq) and 1-(4-Bromobutoxy)-4-
methoxybenzene (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or

diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HBr byproduct.

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the starting amine

is consumed (monitored by TLC or LC-MS).

Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent

(e.g., ethyl acetate).

Purification: Wash the organic phase, dry it, and concentrate it. The final product is then

purified by column chromatography or crystallization.

Application Workflow Diagram
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Caption: General workflow for an N-alkylation reaction using the title compound.

Safety, Handling, and Storage
As with all laboratory reagents, proper safety protocols must be observed.

Hazards: 1-(4-Bromobutoxy)-4-methoxybenzene is classified as an irritant.[3] It may cause

skin, eye, and respiratory tract irritation.[17]

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

[19] Avoid inhalation of vapors and contact with skin and eyes.[17][18]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[17][18]

Conclusion
1-(4-Bromobutoxy)-4-methoxybenzene is a strategically important building block in modern

organic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction

and the predictable reactivity of its primary alkyl bromide group make it a reliable and versatile

tool. The ability to readily introduce the pharmacologically significant 4-methoxyphenylbutoxy

linker has cemented its role in the drug discovery pipeline, enabling the exploration of novel

chemical space and the development of next-generation therapeutics. This guide has provided

the fundamental principles and practical methodologies required for its effective and safe

utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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